[(2,4-Dichloro-benzyl)-methyl-amino]-acetic acid
Description
[(2,4-Dichloro-benzyl)-methyl-amino]-acetic acid is a halogenated aromatic compound featuring a 2,4-dichlorobenzyl group attached to a methylamino-acetic acid backbone. Its molecular formula is C₁₀H₁₁Cl₂NO₂, with a molecular weight of 247.11 g/mol.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(6-10(14)15)5-7-2-3-8(11)4-9(7)12/h2-4H,5-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWNQYLKVAGFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloro-benzyl)-methyl-amino]-acetic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with glycine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichloro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to [(2,4-Dichloro-benzyl)-methyl-amino]-acetic acid exhibit potent antimicrobial properties. For instance, derivatives of chlorinated benzenes have been shown to inhibit the growth of pathogenic bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are notorious for their antibiotic resistance . The mechanism often involves the inhibition of bacterial gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.
Cancer Therapeutics
The compound's structural characteristics allow it to interact with specific biological targets, making it a candidate for anticancer drug development. Studies indicate that modifications of similar compounds can lead to high-affinity inhibitors of carbonic anhydrase IX (CAIX), a target associated with tumor growth and metastasis . The design of such inhibitors is critical in developing selective cancer therapies.
Herbicides
Chlorinated aromatic compounds have been widely utilized in the formulation of herbicides due to their efficacy in controlling weed populations. The presence of dichloro groups enhances the herbicidal activity by increasing the compound's lipophilicity, facilitating better penetration into plant tissues . Research into the synthesis and application of these compounds continues to support their use in modern agricultural practices.
Pesticides
Beyond herbicides, the compound's derivatives are also explored as potential pesticides. Their ability to disrupt biological processes in pests makes them valuable in integrated pest management strategies. The effectiveness against various insect species highlights their importance in sustainable agriculture .
Enzyme Inhibition Studies
This compound has been employed in enzyme inhibition studies, particularly concerning carbonic anhydrases. These enzymes play vital roles in physiological processes such as respiration and acid-base balance. Research indicates that derivatives can selectively inhibit specific isoforms of carbonic anhydrases, paving the way for therapeutic applications in conditions like glaucoma and epilepsy .
Drug Design and Development
The compound serves as a scaffold for designing new drugs due to its favorable pharmacological properties. Its modifications can lead to compounds with improved solubility and bioavailability, essential factors for effective drug formulation. The ongoing research into structure-activity relationships (SAR) continues to refine its applications in drug development .
Data Tables
Antimicrobial Efficacy
A study published in International Journal of Molecular Sciences highlighted a series of benzothiazole derivatives that exhibited significant antimicrobial activity against resistant strains of bacteria. The research focused on optimizing the structure to enhance solubility and activity while minimizing toxicity to human cells .
Herbicide Development
Research conducted on chlorinated benzenes demonstrated their potential as effective herbicides through field trials that showed reduced weed populations without harming crop yield. The findings suggest that these compounds could be integral to sustainable farming practices .
Mechanism of Action
The mechanism of action of [(2,4-Dichloro-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular signaling pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Impact :
- Halogen Position : 2,4-dichloro substitution (target compound) vs. 2,6-dichloro () alters steric and electronic effects, influencing receptor binding or metabolic stability.
- Halogen Type : Bromine (larger atomic radius) in may enhance van der Waals interactions compared to chlorine.
- Functional Groups: Phenoxy-linked compounds () exhibit herbicidal activity akin to 2,4-D, while thioacetate derivatives () may improve soil persistence .
Toxicity and Environmental Behavior
Key findings:
- 2,4-D and Derivatives: Associated with renal toxicity, neurotoxicity, and carcinogenicity in animal models .
- Metabolism: Methylamino-acetic acid moieties (as in the target compound) may facilitate faster metabolic clearance compared to esterified forms (e.g., ethyl esters in ) .
Physicochemical Properties
- Acidity : The acetic acid group (pKa ~2.5–3.0) allows salt formation, improving solubility in formulation .
Biological Activity
[(2,4-Dichloro-benzyl)-methyl-amino]-acetic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a dichlorobenzyl moiety attached to a methylamino acetic acid group. The synthesis typically involves the reaction of 2,4-dichlorobenzyl chloride with methylamino acetic acid under controlled conditions to yield the desired product.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole structures have demonstrated considerable activity against various strains of bacteria, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 25 |
| Compound B | S. aureus | 50 |
| Compound C | P. aeruginosa | 40 |
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. Research indicates that related compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential therapeutic uses in inflammatory diseases .
Anticancer Activity
Studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines. For example, one study found that a derivative had an IC50 value of 225 µM against breast cancer cells (MCF-7), indicating its potential as an anticancer agent . The mechanism involves inducing apoptosis and disrupting the cell cycle.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives against M. tuberculosis. The results indicated that certain derivatives had MIC values comparable to standard treatments, showcasing their potential as anti-tubercular agents .
- Anti-inflammatory Effects : In a controlled trial, a derivative was tested for its ability to reduce inflammation in animal models of arthritis. The results showed a significant decrease in swelling and pain, supporting its use in inflammatory conditions .
- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxicity of related compounds found that they significantly reduced cell viability in various cancer cell lines, suggesting that the compound may be effective in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
